molecular formula C19H24N4O5S B2463276 methyl 4-(2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate CAS No. 921795-19-9

methyl 4-(2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate

Cat. No. B2463276
CAS RN: 921795-19-9
M. Wt: 420.48
InChI Key: XCVHAHXGLJLJPK-UHFFFAOYSA-N
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Description

Methyl 4-(2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C19H24N4O5S and its molecular weight is 420.48. The purity is usually 95%.
BenchChem offers high-quality methyl 4-(2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-(2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Utility in Organic Chemistry

Alkyl 2-(2-benzothiazolylsulfinyl)acetates Synthesis : Isopropyl, ethyl, and methyl 2-(2-benzothiazolylsulfinyl)acetates have been identified as valuable reagents for the sulfinyl-Knoevenagel reaction with various aldehydes, leading to the production of 4-hydroxyalk-2-enoates. These structures are pivotal in the synthesis of biologically active natural products and serve as essential building blocks for chiral compound synthesis (Du et al., 2012).

Preparation of Polyfunctional Heterocyclic Systems : Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog have been synthesized from corresponding precursors, demonstrating versatility as synthons for generating various polysubstituted heterocyclic systems. This indicates a pathway for creating compounds with potential pharmacological applications (Pizzioli et al., 1998).

Heterocyclic Systems Synthesis : Utilization of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoates in synthesizing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones showcases their role in developing heterocyclic systems relevant in medicinal chemistry (Selič et al., 1997).

Novel Compounds and Materials Development

Advanced Glycation End-Products Formation : Research on methylglyoxal, a related alpha-oxoaldehyde, highlights its role in forming advanced glycation end-products, which have implications in diabetes and neurodegenerative diseases. This underscores the importance of understanding such compounds' reactivity and interactions with biological molecules (Nemet et al., 2006).

properties

IUPAC Name

methyl 4-[[2-[5-(hydroxymethyl)-1-[2-oxo-2-(propan-2-ylamino)ethyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5S/c1-12(2)21-16(25)9-23-15(10-24)8-20-19(23)29-11-17(26)22-14-6-4-13(5-7-14)18(27)28-3/h4-8,12,24H,9-11H2,1-3H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVHAHXGLJLJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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